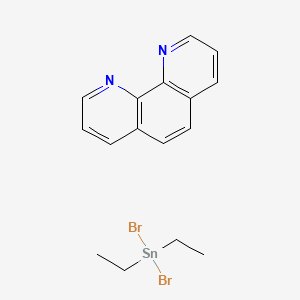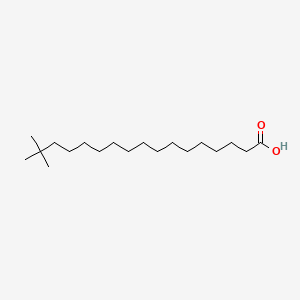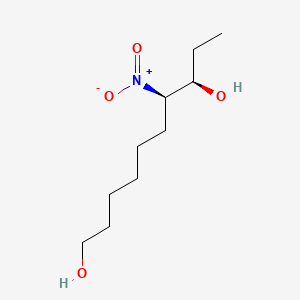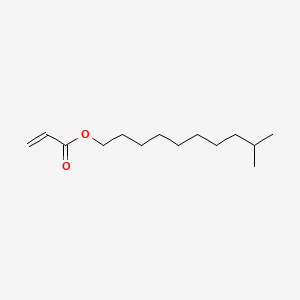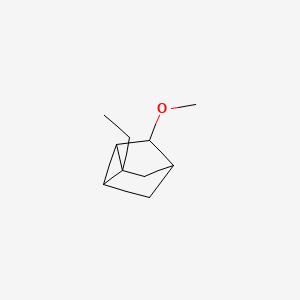
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[2.2.1.02,6]heptane, 1-éthyl-3-méthoxy- est un composé organique complexe caractérisé par sa structure tricyclique unique. Ce composé fait partie de la famille des tricycloheptanes, connue pour son squelette moléculaire rigide et compact. La présence d'un groupe éthyle et d'un groupe méthoxy ajoute à sa diversité chimique, ce qui en fait un sujet intéressant pour diverses études scientifiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de Tricyclo[2.2.1.02,6]heptane, 1-éthyl-3-méthoxy- implique généralement plusieurs étapes, en commençant par des molécules organiques plus simples. Une méthode courante implique la réaction de Diels-Alder, suivie d'une série de transformations de groupe fonctionnel. Les conditions de réaction exigent souvent des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement élevé et une pureté optimale.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle où les conditions de réaction peuvent être contrôlées avec précision. L'utilisation de réacteurs à écoulement continu est également courante pour améliorer l'efficacité et la possibilité d'adaptation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Tricyclo[2.2.1.02,6]heptane, 1-éthyl-3-méthoxy- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs courants comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe méthoxy.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Tricyclo[2.2.1.02,6]heptane, 1-éthyl-3-méthoxy- a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme par lequel Tricyclo[2.2.1.02,6]heptane, 1-éthyl-3-méthoxy- exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. La structure tricyclique rigide lui permet de s'insérer dans certains sites de liaison, influençant diverses voies biochimiques. Les groupes éthyle et méthoxy peuvent également participer à des liaisons hydrogène et à d'autres interactions, modulant davantage son activité.
Applications De Recherche Scientifique
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- exerts its effects involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The ethyl and methoxy groups can also participate in hydrogen bonding and other interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Tricyclo[2.2.1.02,6]heptane, 1,3,3-triméthyl-
- Tricyclo[2.2.1.02,6]heptane, 1,7,7-triméthyl-
- Tricyclo[2.2.1.02,6]heptane, 3-(1-méthoxyéthylidène)-
Unicité
Ce qui distingue Tricyclo[2.2.1.02,6]heptane, 1-éthyl-3-méthoxy- de ses composés similaires est la présence à la fois d'un groupe éthyle et d'un groupe méthoxy. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité uniques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
31996-78-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-ethyl-3-methoxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16O/c1-3-10-5-6-4-7(10)8(10)9(6)11-2/h6-9H,3-5H2,1-2H3 |
Clé InChI |
MTDYTPWUZGEKKE-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC3CC1C2C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
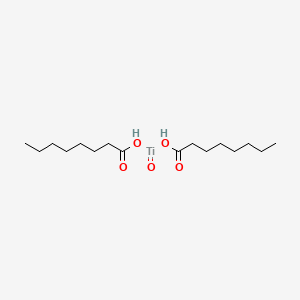


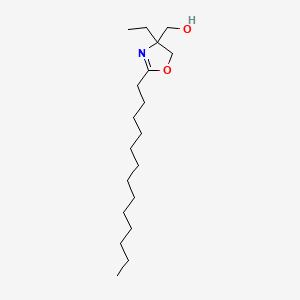
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
